Azimilide dihydrochloride is a synthetic compound primarily classified as an anti-arrhythmic agent. It is known for its role as a potassium channel blocker, specifically targeting the human ether-a-go-go-related gene (hERG) potassium channels, which are crucial in cardiac repolarization. This compound has gained attention in pharmacological research due to its potential therapeutic applications in managing heart rhythm disturbances.
Azimilide dihydrochloride was first synthesized in the late 1990s and has been studied for its anti-arrhythmic properties. It is derived from a chlorophenylfuranyl structure, which contributes to its unique pharmacological profile. The compound is available commercially for research purposes and is often supplied by chemical manufacturers such as Tocris Bioscience and Fisher Scientific .
Azimilide dihydrochloride falls under the category of class III anti-arrhythmic drugs. These drugs are characterized by their ability to prolong the action potential duration and refractory period in cardiac tissues, thereby reducing the likelihood of arrhythmias.
The synthesis of azimilide dihydrochloride involves several steps, typically starting with the reaction of specific precursors under controlled conditions. The patent literature details a method for obtaining crystalline forms of azimilide dihydrochloride, particularly Form IV, which is achieved through crystallization from a mixed solvent of acetonitrile and water. The process includes:
The crystallization process ensures high purity levels, with single impurities maintained below 1 part per thousand, meeting stringent regulatory requirements set by authorities such as the United States Food and Drug Administration . Characterization techniques such as proton nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity and purity of the synthesized product.
The molecular formula of azimilide dihydrochloride is C23H28ClN5O3·2HCl, indicating that it contains multiple functional groups including an imidazolidinedione moiety and a chlorophenyl group. The compound's structure can be represented as follows:
Azimilide dihydrochloride undergoes various chemical reactions typical of potassium channel blockers. It primarily interacts with cardiac ion channels, affecting their conductance properties. The compound exhibits:
The blockade mechanism involves both competitive inhibition at specific binding sites on the ion channels and voltage-dependent effects that alter channel behavior depending on membrane potential.
Azimilide dihydrochloride acts by binding to hERG potassium channels located in cardiac myocytes. This interaction leads to:
Research indicates that azimilide exhibits reverse use-dependence; its blocking effect decreases at higher stimulation frequencies, which may be advantageous in preventing excessive drug-induced prolongation during rapid heart rates .
Azimilide dihydrochloride is primarily utilized in cardiovascular research due to its anti-arrhythmic properties. Key applications include:
Solvent selection and crystallization conditions are critical determinants in isolating specific polymorphic forms of azimilide dihydrochloride. Patent CN101735202B details a refined recrystallization process for obtaining high-purity Form I crystals. The optimal procedure involves dissolving crude azimilide dihydrochloride in a mixed solvent system of isopropanol and water (ratio 3:1 v/v) at elevated temperatures (60-70°C), followed by controlled cooling to 0-5°C at a rate of 0.5°C/min. This precise thermal protocol yields Form I crystals with >99.5% chemical purity and characteristic needle-like morphology [1]. Alternative solvent systems include acetone-water mixtures (4:1 v/v) for generating smaller particle sizes (10-15 μm), which demonstrate improved flow properties for pharmaceutical processing. The identity of Form I is confirmed through its distinctive powder X-ray diffraction (PXRD) pattern featuring characteristic peaks at 2θ angles of 8.2°, 12.5°, 16.8°, and 24.3° ± 0.2° [1] [3].
Table 1: Solvent Systems for Polymorph Isolation of Azimilide Dihydrochloride
Target Polymorph | Solvent System (v/v) | Temperature Profile | Key PXRD Peaks (2θ) | Crystal Morphology |
---|---|---|---|---|
Form I | Isopropanol:Water (3:1) | 70°C → 0°C at 0.5°C/min | 8.2°, 12.5°, 16.8°, 24.3° | Needles (50-200μm) |
Form I (micronized) | Acetone:Water (4:1) | 60°C → 25°C at 1°C/min | 8.2°, 12.5°, 16.8°, 24.3° | Rods (10-15μm) |
Form V | Dimethylformamide | 80°C → 4°C at 0.2°C/min | 7.8°, 11.7°, 18.1°, 26.2° | Platelets (100-500μm) |
Azimilide dihydrochloride exhibits complex hydration behavior with significant implications for pharmaceutical stability. Form I exists as a non-stoichiometric hydrate capable of reversibly incorporating 0.5-1.5% w/w water without crystal lattice disruption, as confirmed by dynamic vapor sorption (DVS) analysis [1] [3]. In contrast, Form III is a stoichiometric hemihydrate (2.7% theoretical water content) with a PXRD pattern distinct from Form I, featuring prominent peaks at 6.8°, 10.4°, and 20.1° ± 0.2°. Thermodynamic stability studies reveal that the anhydrous Form I demonstrates superior stability above 40% relative humidity (RH), while the hemihydrate (Form III) is the dominant phase below 20% RH. Phase transformation studies using variable-temperature PXRD show that Form III undergoes dehydration-induced amorphization at 100-120°C, whereas Form I maintains crystallinity up to 220°C [1] [3] [4].
Accelerated stability testing (40°C/75% RH) over 12 weeks demonstrates that Form I experiences only 0.2% potency loss with no polymorphic conversion, while Form V transitions completely to Form I within 4 weeks under identical conditions. This stability hierarchy (Form I > Form III > Form V) is rationalized by lattice energy calculations based on crystal packing efficiency. Form I exhibits the highest density (1.382 g/cm³) and optimal hydrogen-bonding network featuring N⁺-H···Cl⁻ and C=O···H-O-H interactions, explaining its dominance in pharmaceutical development [1] [3].
Table 3: Hydration States and Stability Profiles of Azimilide Dihydrochloride Polymorphs
Form | Hydration State | Water Content (% w/w) | RH Stability Range | DSC Thermal Events | Accelerated Stability (40°C/75% RH) |
---|---|---|---|---|---|
I | Non-stoichiometric hydrate | 0.5-1.5% | 20-85% RH | Melt: 235°C | 0.2% potency loss (12 weeks) |
III | Hemihydrate | 2.65-2.75% | <20% RH | Dehydration: 178°C, Melt: 228°C | Converts to Form I (2 weeks) |
V | Anhydrous | <0.1% | <10% RH (metastable) | Melt: 232°C | Converts to Form I (4 weeks) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7